2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole
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Overview
Description
2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxazole ring, a triazoloquinoxaline moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazoloquinoxaline Moiety: This step involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil.
Formation of the Oxazole Ring: The oxazole ring is typically synthesized through a condensation reaction involving a suitable precursor.
Coupling of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the oxazole ring, often using a thiol-based reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazoloquinoxaline moiety.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
Scientific Research Applications
2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole involves its interaction with DNA. The compound potently intercalates DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in cancer therapy . The molecular targets and pathways involved include the DNA double helix and various enzymes associated with DNA replication .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the triazoloquinoxaline moiety and exhibits similar DNA intercalation properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Another similar compound with antibacterial activity.
Uniqueness
2-(2,3-dimethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole is unique due to its combination of the oxazole ring, triazoloquinoxaline moiety, and dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-13-17(24-22(31-13)15-8-7-11-19(29-3)20(15)30-4)12-32-23-21-27-26-14(2)28(21)18-10-6-5-9-16(18)25-23/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNONKJMRTRUHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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